molecular formula C9H14N2O3 B050864 Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate CAS No. 120277-50-1

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Cat. No. B050864
M. Wt: 198.22 g/mol
InChI Key: BQPGKWMFPIWAGE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a compound of interest due to its relevance in the synthesis of biologically active compounds and its potential use in various chemical reactions. Its structure, synthesis, and properties have been studied to understand its applications in chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from readily available materials. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for biologically active compounds such as crizotinib, is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a three-step process with a total yield of 49.9% (Kong et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the versatility of tert-butyl imidazole derivatives. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, showcasing the hydrogen-bonded dimer formation (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Tert-butyl imidazole derivatives participate in various chemical reactions, highlighting their chemical reactivity and potential applications. Nucleophilic substitutions and radical reactions of phenylazocarboxylates, for instance, showcase the versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Scientific Research Applications

Detection of Cyanide and Mercury Ions

Imidazole derivatives, including compounds related to tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, have been utilized as reversible luminescent sensors for detecting cyanide and mercury ions. These sensors exhibit specific reactions to CN- ions, resulting in fluorescence quenching and reduced singlet state lifetimes, making them effective for environmental and analytical applications (Emandi, Flanagan, & Senge, 2018).

Catalyst in Alkylation Reactions

Tert-butylphenol, a derivative of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, is an intermediate in organic synthesis, especially in alkylation reactions of phenol and tert-butyl alcohol. The efficient and recyclable catalytic system established using this compound suggests its potential in industrial synthesis (Zhang et al., 2022).

Synthesis of Non-proteinogenic Amino Acids

A chiral glycine derivative related to tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate has been used for synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. This showcases its role in the synthesis of specialized amino acids, which have applications in peptide chemistry and pharmaceutical research (CHIMIA, 1997).

Antibacterial Activity

Derivatives of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate have shown potential in antibacterial applications. A series of novel derivatives have been synthesized and evaluated for their antibacterial activity, indicating the compound's relevance in developing new antimicrobial agents (Prasad, 2021).

Hydrogen Bond Interactions

Carbamate derivatives of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate have been studied for their unique hydrogen bond interactions. These studies contribute to the understanding of molecular interactions and crystallography, relevant in material science and pharmaceutical formulation (Das et al., 2016).

Radioprotective Effect

Nitroxyl compounds, including derivatives of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, have been investigated as potential radioprotection drugs. Their synthesis and evaluation in cellular models underscore the compound's potential in developing new therapeutic agents for radioprotection (Qin et al., 2009).

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4,6,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPGKWMFPIWAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469696
Record name TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

CAS RN

120277-50-1
Record name 1H-Imidazole-1-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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